molecular formula C11H13ClN2O3 B1328135 2-Chloro-4-pivalamidonicotinic acid CAS No. 1021339-24-1

2-Chloro-4-pivalamidonicotinic acid

Cat. No.: B1328135
CAS No.: 1021339-24-1
M. Wt: 256.68 g/mol
InChI Key: FOGOGWIZSINXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pivalamidonicotinic acid is a halogenated heterocyclic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol It is characterized by the presence of a chloro group and a pivalamido group attached to a nicotinic acid core

Scientific Research Applications

2-Chloro-4-pivalamidonicotinic acid finds applications in several areas of scientific research:

Safety and Hazards

2-Chloro-4-pivalamidonicotinic acid is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pivalamidonicotinic acid typically involves the chlorination of 4-pivalamidonicotinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position of the nicotinic acid ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-pivalamidonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives with various functional groups replacing the chloro group.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with extended aromatic systems.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pivalamidonicotinic acid involves its interaction with specific molecular targets. The chloro and pivalamido groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme function by forming stable complexes with the active site, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison: 2-Chloro-4-pivalamidonicotinic acid is unique due to the presence of both a chloro and a pivalamido group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-chloro-4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGOGWIZSINXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649795
Record name 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-24-1
Record name 2-Chloro-4-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.